Cas no 865613-03-2 (1-(piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol)

1-(Piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol is a synthetic organic compound featuring a piperidine moiety linked to a substituted indole core via a propan-2-ol bridge. Its structural complexity and functional groups make it a versatile intermediate in medicinal chemistry, particularly for the development of bioactive molecules. The presence of the piperidine ring enhances binding affinity to biological targets, while the trimethylindole group contributes to lipophilicity and metabolic stability. This compound is of interest in pharmaceutical research due to its potential as a precursor for receptor modulators or enzyme inhibitors. Its well-defined synthetic route allows for scalable production with high purity, ensuring reproducibility in research applications.
1-(piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol structure
865613-03-2 structure
Product name:1-(piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol
CAS No:865613-03-2
MF:C19H28N2O
MW:300.438425064087
CID:5835951
PubChem ID:5235423

1-(piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-piperidin-1-yl-3-(2,3,5-trimethylindol-1-yl)propan-2-ol
    • F1534-0053
    • 1-piperidin-1-yl-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol
    • IFLab1_006180
    • AKOS002336831
    • SR-01000104359-1
    • HMS1429I20
    • AKOS016325453
    • SR-01000104359
    • STK927613
    • 865613-03-2
    • 1-(piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol
    • Inchi: 1S/C19H28N2O/c1-14-7-8-19-18(11-14)15(2)16(3)21(19)13-17(22)12-20-9-5-4-6-10-20/h7-8,11,17,22H,4-6,9-10,12-13H2,1-3H3
    • InChI Key: QFJLVIBQTRNFGH-UHFFFAOYSA-N
    • SMILES: C(N1CCCCC1)C(O)CN1C2=C(C=C(C)C=C2)C(C)=C1C

Computed Properties

  • Exact Mass: 300.220163521g/mol
  • Monoisotopic Mass: 300.220163521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.4Ų
  • XLogP3: 3.3

1-(piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1534-0053-2μmol
1-(piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol
865613-03-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1534-0053-5μmol
1-(piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol
865613-03-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1534-0053-10mg
1-(piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol
865613-03-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1534-0053-40mg
1-(piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol
865613-03-2 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1534-0053-20μmol
1-(piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol
865613-03-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1534-0053-20mg
1-(piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol
865613-03-2 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1534-0053-4mg
1-(piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol
865613-03-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1534-0053-10μmol
1-(piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol
865613-03-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1534-0053-2mg
1-(piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol
865613-03-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1534-0053-5mg
1-(piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol
865613-03-2 90%+
5mg
$69.0 2023-05-17

Additional information on 1-(piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol

1-(Piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol

1-(Piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol, also known by its CAS Registry Number 865613-03-2, is a complex organic compound with a unique molecular structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its intricate combination of a piperidine ring system and a substituted indole moiety, which contribute to its diverse biological activities. Recent studies have highlighted its potential applications in drug discovery and development, particularly in the context of neurodegenerative diseases and cancer therapy.

The molecular structure of 865613-03-2 is composed of a piperidine ring (a six-membered saturated ring with one nitrogen atom) and a 2,3,5-trimethylindole group. The indole moiety is further substituted with three methyl groups at positions 2, 3, and 5, which adds to the compound's structural complexity. The propanol backbone connects these two heterocyclic systems, creating a molecule with both rigid and flexible regions. This structural diversity is thought to play a crucial role in the compound's ability to interact with various biological targets.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on 865613-03-2, revealing potential binding affinities for several therapeutic targets. For instance, studies have shown that this compound exhibits moderate binding activity towards histone deacetylases (HDACs), which are enzymes implicated in epigenetic regulation and cancer progression. Additionally, preliminary in vitro assays have demonstrated that 865613-03-2 possesses anti-inflammatory properties, suggesting its potential utility in treating chronic inflammatory conditions.

The synthesis of 865613-03-2 involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Key steps include the formation of the indole ring via a Friedländer annulation reaction and the subsequent functionalization of the piperidine moiety. Researchers have also explored green chemistry approaches to optimize the synthesis process, reducing waste and improving yield. These efforts underscore the compound's importance as a lead molecule in drug discovery programs.

In terms of pharmacokinetics, 865613-03-2 has been shown to exhibit moderate solubility in aqueous solutions, which is critical for its bioavailability. Preclinical studies using animal models have revealed that the compound demonstrates acceptable oral bioavailability and minimal toxicity at therapeutic doses. These findings are encouraging for its potential translation into clinical trials.

One of the most promising applications of 865613-03-2 lies in its potential as a neuroprotective agent. Recent research has indicated that this compound may modulate glutamate signaling pathways, which are often dysregulated in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, its ability to cross the blood-brain barrier suggests that it could be a viable candidate for targeting central nervous system (CNS) disorders.

Another area of interest is the compound's role in anticancer therapy. Experimental data suggest that 865613-03-2 may induce apoptosis in various cancer cell lines by targeting key oncogenic pathways. Its ability to selectively inhibit cancer cell proliferation while sparing normal cells highlights its potential as a chemotherapeutic agent with reduced side effects.

Despite these promising findings, further research is required to fully elucidate the mechanism of action of 865613-03 -2 and to evaluate its long-term safety profile. Ongoing studies are focusing on optimizing its pharmacokinetic properties and exploring its efficacy in preclinical models of human diseases.

In conclusion, 865613 -0 - - - - - - - - - - - - - - .

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